2-Methyl-1-(trifluoromethoxy)propan-2-amine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methyl-1-(trifluoromethoxy)propan-2-amine hydrochloride is a chemical compound with the molecular formula C5H11ClF3NO. It is a derivative of amine, characterized by the presence of a trifluoromethoxy group attached to the carbon chain.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-1-(trifluoromethoxy)propan-2-amine hydrochloride typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the nucleophilic substitution of a haloalkane with an amine. For instance, the reaction of 2-methyl-1-(trifluoromethoxy)propan-2-amine with hydrochloric acid can yield the hydrochloride salt of the compound .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. The process may include steps such as purification, crystallization, and drying to obtain the final product in its desired form .
Chemical Reactions Analysis
Types of Reactions
2-Methyl-1-(trifluoromethoxy)propan-2-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction: It can be reduced to form simpler amine derivatives.
Substitution: The trifluoromethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Reagents such as halogens or other nucleophiles can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted amine derivatives .
Scientific Research Applications
2-Methyl-1-(trifluoromethoxy)propan-2-amine hydrochloride has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biological systems.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Methyl-1-(trifluoromethoxy)propan-2-amine hydrochloride involves its interaction with molecular targets and pathways within biological systems. The trifluoromethoxy group can influence the compound’s reactivity and binding affinity to specific receptors or enzymes, thereby modulating its biological effects .
Comparison with Similar Compounds
Similar Compounds
- 1-(trifluoromethoxy)propan-2-amine hydrochloride
- (2R)-1-(trifluoromethoxy)propan-2-amine hydrochloride
- (S)-1-Methyl-2-trifluoromethoxy-ethylamine hydrochloride
Uniqueness
2-Methyl-1-(trifluoromethoxy)propan-2-amine hydrochloride is unique due to the presence of the trifluoromethoxy group, which imparts distinct chemical and physical properties. This makes it valuable for specific applications where such properties are desired, distinguishing it from other similar compounds .
Properties
Molecular Formula |
C5H11ClF3NO |
---|---|
Molecular Weight |
193.59 g/mol |
IUPAC Name |
2-methyl-1-(trifluoromethoxy)propan-2-amine;hydrochloride |
InChI |
InChI=1S/C5H10F3NO.ClH/c1-4(2,9)3-10-5(6,7)8;/h3,9H2,1-2H3;1H |
InChI Key |
YNWPDYQEDCHSMH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(COC(F)(F)F)N.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.